Prasugrel
Description
Prasugrel is a third-generation thienopyridine P2Y12 receptor inhibitor approved for reducing thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI) . As a prodrug, this compound requires hepatic conversion to its active metabolite, a process involving cytochrome P450 isoenzymes (CYP3A4, CYP2B6, CYP2C9, and CYP2C19). Unlike clopidogrel, which requires a two-step activation, this compound’s single-step metabolism ensures faster and more consistent platelet inhibition . Clinical trials, such as TRITON-TIMI 38, demonstrated this compound’s superiority over clopidogrel in reducing major adverse cardiovascular events (MACE: cardiovascular death, nonfatal myocardial infarction [MI], or stroke) by 19% (9.9% vs. 12.1%; HR 0.81, p < 0.001), albeit with a higher risk of major bleeding (2.4% vs. 1.8%; HR 1.32, p = 0.03) . Its pharmacokinetic profile shows rapid absorption (peak plasma concentration within 30 minutes) and dose-dependent exposure increases (5–60 mg), making it suitable for urgent clinical settings .
Propriétés
IUPAC Name |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLZDAWLRGWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861544 | |
| Record name | Prasugrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prasugrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.37e-03 g/L | |
| Record name | Prasugrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150322-43-3 | |
| Record name | Prasugrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150322-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasugrel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasugrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prasugrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34K66TBT99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prasugrel | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7995 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prasugrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le prasugrel est synthétisé par un processus en plusieurs étapes impliquant la préparation d'un intermédiaire thiénopyridine . La synthèse commence par la N-protection de la 4,5,6,7-tétrahydrothiéno[3,2-c]pyridine, suivie d'une substitution par l'acide borique et d'une N-substitution . L'intermédiaire est ensuite soumis à une hydrolyse acide puis à une acétylation pour donner le this compound . Le rendement global de ce procédé est d'environ 50% .
Méthodes de production industrielle
En milieu industriel, le this compound est préparé par acétylation dans des solvants à faible point d'ébullition et faible toxicité . Cette méthode évite l'utilisation de solvants à point d'ébullition élevé et toxiques tels que le toluène et l'acétonitrile, assurant une meilleure stabilité thermique et un rendement plus élevé . Le rendement du this compound dans la production industrielle est supérieur à 85%, avec une pureté supérieure à 99,5% .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour réduire le risque d'événements cardiovasculaires thrombotiques chez les patients atteints de syndrome coronarien aigu. En chimie, le this compound sert de composé modèle pour étudier la synthèse et la réactivité des dérivés thiénopyridines. En biologie, il est utilisé pour étudier les mécanismes d'agrégation et d'inhibition des plaquettes. Dans l'industrie, le this compound est utilisé dans le développement de thérapies antiplaquettaires et de produits pharmaceutiques connexes.
Mécanisme d'action
Le this compound exerce ses effets en inhibant le récepteur de l'adénosine diphosphate P2Y12 sur les plaquettes. En tant que promédicament, il subit un métabolisme rapide en son métabolite actif, qui se lie de manière irréversible au récepteur P2Y12. Cette liaison empêche l'activation du complexe glycoprotéique GPIIb/IIIa, inhibant ainsi l'agrégation plaquettaire et réduisant le risque d'événements thrombotiques.
Applications De Recherche Scientifique
Clinical Indications
Prasugrel is indicated for:
- Acute Coronary Syndrome : Specifically for patients undergoing PCI.
- Unstable Angina : In patients with non-ST elevation myocardial infarction (NSTEMI).
- ST-Elevation Myocardial Infarction (STEMI) : Managed with PCI.
Comparative Effectiveness
This compound has been shown to significantly reduce the risk of cardiovascular events compared to clopidogrel. In the TRITON-TIMI 38 trial, this compound reduced the composite endpoint of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke to 9.9% compared to 12.1% for clopidogrel (HR: 0.81; p < 0.001) over a follow-up period . Additionally, this compound demonstrated a lower rate of stent thrombosis (1.1% vs. 2.4%; p < 0.001) in this population.
Bleeding Risks
Despite its efficacy, this compound is associated with an increased risk of bleeding complications. The incidence of major bleeding events was higher in patients treated with this compound compared to clopidogrel (1.8% vs. 2.4%; HR: 1.32; p = 0.03) in the same trial . Therefore, this compound is contraindicated in patients with a history of stroke or transient ischemic attack and should be used cautiously in those at high risk for bleeding.
Case Study: Efficacy in Taiwanese Patients
A recent study examined reduced-dose this compound (20 mg loading dose and 3.75 mg maintenance dose) in Taiwanese patients undergoing PCI for ACS. Over one year, the major adverse cardiovascular event (MACE) rate was found to be 7.1%, with only a minor incidence of major bleeding events at 0.8% . This suggests that reduced dosing may maintain efficacy while minimizing bleeding risks.
Case Study: Comparison with Ticagrelor
In a head-to-head comparison between this compound and ticagrelor for ACS management, this compound was associated with a lower incidence of cardiovascular events (7.1% vs. 9.8%) but also had a higher rate of bleeding complications . These findings highlight the need for individualized treatment strategies based on patient risk profiles.
Summary Table: Key Findings on this compound
| Study/Trial | Population | Primary Endpoint | This compound Outcome | Clopidogrel Outcome | Significance |
|---|---|---|---|---|---|
| TRITON-TIMI 38 | ACS patients undergoing PCI | Death from CV causes, nonfatal MI/stroke | 9.9% | 12.1% | HR: 0.81; p < 0.001 |
| Taiwanese Study | ACS patients post-PCI | MACE rate | 7.1% | Not applicable | Safe and effective |
| This compound vs Ticagrelor | ACS patients | Composite CV events | Lower incidence | Higher incidence | Requires careful selection |
Mécanisme D'action
Prasugrel exerts its effects by inhibiting the P2Y12 adenosine diphosphate receptor on platelets . As a prodrug, it undergoes rapid metabolism to its active metabolite, which irreversibly binds to the P2Y12 receptor . This binding prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation and reducing the risk of thrombotic events .
Comparaison Avec Des Composés Similaires
Comparison with Clopidogrel
Pharmacokinetics and Pharmacodynamics
Prasugrel’s active metabolite achieves higher plasma concentrations and faster onset compared to clopidogrel due to efficient single-step hepatic conversion. This results in more potent platelet inhibition (mean inhibition of platelet aggregation: 75% vs. 59% for clopidogrel at 6 hours post-loading dose) . In the PRASFIT-ACS study, this compound (20/3.75 mg) reduced MACE by 23% compared to clopidogrel (300/75 mg) in Japanese patients (9.4% vs. 11.8%; HR 0.77) with similar major bleeding rates (1.9% vs. 2.2%) .
Comparison with Ticagrelor
Clinical Outcomes
- ISAR-REACT 5: this compound reduced the composite of death, MI, or stroke compared to ticagrelor (9.3% vs. 4.8%) .
Pharmacological Profile
Ticagrelor, a non-thienopyridine, reversibly inhibits P2Y12 and increases adenosine levels, contributing to side effects like dyspnea (13.8% vs. 7.8% in PLATO trial) . While this compound and ticagrelor have comparable antiplatelet effects, this compound’s irreversible binding may offer more sustained inhibition .
Table 2: this compound vs. Ticagrelor in Key Trials
| Trial | This compound MACE | Ticagrelor MACE | Bleeding Risk (this compound) |
|---|---|---|---|
| ISAR-REACT 5 | 9.3% | 12.0% | 5.4% |
| PRAGUE-18 | 4.8% | 4.0% | 1.0% |
| Network Meta-Analysis | Lower CV events | Higher TIMI bleeding |
Limitations in Comparisons
- Trial Design: ISAR-REACT 5 compared treatment strategies (preloading with ticagrelor vs.
- Heterogeneity : PRAGUE-18’s premature termination and high crossover to clopidogrel confounded long-term outcomes .
Activité Biologique
Prasugrel is a thienopyridine prodrug that acts as a potent antiplatelet agent, primarily used in the management of acute coronary syndromes (ACS). Its mechanism of action involves the irreversible inhibition of the P2Y12 receptor on platelets, thereby preventing platelet aggregation. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and comparative studies with other antiplatelet agents.
This compound is metabolized in the liver to its active metabolite (AM), which exerts its antiplatelet effects by binding to the P2Y12 receptor. The potency of this compound's AM is significantly higher than that of clopidogrel, another commonly used antiplatelet drug. Studies indicate that this compound's antiplatelet effects are at least 10 times more potent than clopidogrel in both animal and human models .
In Vitro and In Vivo Studies
- In Vitro Studies : The active metabolite of this compound has been shown to inhibit platelet aggregation induced by adenosine 5'-diphosphate (ADP) with an IC50 value of 1.8 µM, compared to clopidogrel's IC50 value of 2.4 µM .
- In Vivo Studies : Administration of this compound results in a dose-related inhibition of platelet aggregation. For instance, in rat models, this compound demonstrated significantly greater inhibition compared to clopidogrel following oral administration .
TRITON-TIMI 38 Trial
The TRITON-TIMI 38 trial was pivotal in establishing the efficacy of this compound in patients with ACS undergoing percutaneous coronary intervention (PCI). Key findings include:
- Patient Population : 13,608 patients were randomized to receive this compound or clopidogrel.
- Primary Endpoint : this compound significantly reduced the composite endpoint of death from cardiovascular causes, nonfatal myocardial infarction (MI), or nonfatal stroke compared to clopidogrel (9.9% vs. 12.1%; HR: 0.81; P < 0.001) .
- Bleeding Risks : There was an increase in non–CABG-related TIMI major bleeding with this compound (2.4% vs. 1.8%; HR: 1.32; P = 0.03), indicating a trade-off between efficacy and safety .
PRASFIT-ACS Study
Another significant study was the PRASFIT-ACS trial conducted in Japan, which compared this compound with clopidogrel in ACS patients undergoing PCI:
- Results : The incidence rate of cardiovascular events was lower in the this compound group (9.4%) compared to the clopidogrel group (11.8%), demonstrating a 23% risk reduction without a significant difference in bleeding complications .
Comparative Efficacy with Other Antiplatelet Agents
This compound has been compared with other antiplatelet agents such as ticagrelor:
- A prespecified analysis indicated that this compound had a lower incidence of primary endpoints compared to ticagrelor in certain patient populations, suggesting its robust efficacy profile .
Summary Table of Clinical Trial Findings
| Study | Treatment Comparison | Primary Endpoint Reduction | Major Bleeding Incidence |
|---|---|---|---|
| TRITON-TIMI 38 | This compound vs Clopidogrel | 9.9% vs 12.1% (HR: 0.81) | 2.4% vs 1.8% (HR: 1.32) |
| PRASFIT-ACS | This compound vs Clopidogrel | 9.4% vs 11.8% | Not significantly different |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
